molecular formula C7H4F3N3 B011825 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine CAS No. 19918-36-6

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B011825
CAS No.: 19918-36-6
M. Wt: 187.12 g/mol
InChI Key: ATGHGGBCGLFTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine (CAS 19918-36-6) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused imidazo[4,5-c]pyridine core, a scaffold known for its structural resemblance to purines, which allows it to interact with a variety of biological targets. Research Applications and Value: The imidazo[4,5-c]pyridine scaffold is a privileged structure in the design of novel therapeutic agents. Scientific literature indicates that derivatives of this scaffold are being actively investigated as potent inhibitors of Src Family Kinases (SFKs), which are key targets in oncology research, particularly for aggressive cancers like glioblastoma multiforme (GBM) . The presence of the trifluoromethyl group at the 2-position is a critical modification, often enhancing the molecule's metabolic stability, lipophilicity, and binding affinity to enzymatic targets. Researchers utilize this compound as a versatile precursor for further chemical functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of potential inhibitors for kinase and other cancer-related targets . Handling and Identification: CAS Number: 19918-36-6 Molecular Formula: C7H4F3N3 Molecular Weight: 187.12 g/mol Storage: Sealed in dry, 2-8°C This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGHGGBCGLFTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345431
Record name 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19918-36-6
Record name 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway and Reagents

The thermal condensation of histamine derivatives with trifluoroacetaldehyde represents a foundational approach for constructing the imidazo[4,5-c]pyridine core. This method proceeds via a cyclization mechanism, where histamine (or its analogs) reacts with trifluoroacetaldehyde under reflux conditions to form a tetrahydropyridine intermediate. Subsequent dehydrogenation using selenium dioxide (SeO₂) at elevated temperatures yields the aromatic imidazo[4,5-c]pyridine system.

Key Steps :

  • Cyclization : Histamine reacts with trifluoroacetaldehyde in a 1:1 molar ratio, forming a Schiff base intermediate that undergoes intramolecular cyclization.

  • Dehydrogenation : The tetrahydropyridine intermediate is oxidized using SeO₂ at 180–200°C, eliminating two hydrogen molecules to generate the fully conjugated heterocycle.

Optimization Parameters :

  • Temperature : Cyclization proceeds optimally at 80–100°C, while dehydrogenation requires higher temperatures (180–200°C).

  • Catalyst : SeO₂ acts as both an oxidizing agent and a dehydrogenation catalyst.

Yield :

  • 42% for 4-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine.

  • 49% for 6-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine.

Fluorination with Sulfur Tetrafluoride

For introducing trifluoromethyl groups at specific positions, fluorination with sulfur tetrafluoride (SF₄) has been employed. This method is particularly effective for modifying preformed imidazo[4,5-c]pyridine derivatives.

Procedure :

  • L-Spinacine (derived from L-histidine and formaldehyde) is treated with SF₄ in anhydrous hydrogen fluoride (HF) at −10°C.

  • The reaction replaces hydroxyl or amino groups with trifluoromethyl moieties, followed by dehydrogenation to restore aromaticity.

Outcome :

  • 6-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine is obtained in 49% yield.

  • Sequential fluorination and dehydrogenation yield 4,6-bis(trifluoromethyl) derivatives.

Palladium-Catalyzed Cross-Coupling

Reaction Mechanism

Palladium-catalyzed methods offer a versatile route for introducing trifluoromethyl groups via C–Cl bond activation. This approach utilizes 2,2,2-trifluoro-N-arylacetimidoyl chlorides and o-phenylenediamine derivatives in the presence of (Ph₃P)₂PdCl₂.

Stages :

  • Oxidative Addition : Pd(0) inserts into the C–Cl bond of the imidoyl chloride, forming a Pd(II) complex.

  • Nucleophilic Attack : The amino group of o-phenylenediamine attacks the Pd–Cl bond, generating a palladium-amine intermediate.

  • Reductive Elimination : The intermediate undergoes reductive elimination, releasing the trifluoromethylated product and regenerating Pd(0).

Conditions :

  • Catalyst : (Ph₃P)₂PdCl₂ (5 mol%).

  • Solvent : Dichloromethane or acetonitrile.

  • Temperature : 0–80°C, depending on substrate reactivity.

Yield :

  • 65–88% for 2-trifluoromethylimidazo[4,5-c]pyridines (Table 1).

Table 1: Yield Comparison for Palladium-Catalyzed Synthesis

EntrySubstrateProductYield (%)
1o-Aminothiophenol2-Trifluoromethylbenzothiazole88
2o-Phenylenediamine2-Trifluoromethylimidazo[4,5-c]pyridine85
32-Amino-3-hydroxypyridine2-Trifluoromethylimidazo[4,5-b]pyridine80

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine Synthesis

ParameterThermal CondensationPalladium-CatalyzedCyanation
Starting Material Histamine derivativesImidoyl chloridesChloropyridine derivatives
Key Reagent Trifluoroacetaldehyde(Ph₃P)₂PdCl₂NaCN/KCN
Reaction Time 6–8 hours2–3 hours6–8 hours
Yield 42–49%65–88%Not specified
Scalability ModerateHighIndustrial
Limitations Low yield, high tempsCatalyst costCyanide handling

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine-2-carboxylic acid, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that imidazo[4,5-c]pyridine derivatives exhibit antimicrobial properties. Specifically, compounds with trifluoromethyl substitutions have demonstrated enhanced activity against various bacterial strains. For instance, studies have shown that these derivatives can outperform standard antibiotics like streptomycin and fluconazole in certain assays . The presence of halogen atoms in the structure has been linked to improved docking energy and membrane permeability, making them promising candidates for the development of new antimicrobial agents.

1.2 Anticancer Potential

The structural characteristics of imidazo[4,5-c]pyridine allow for interactions with multiple biological targets involved in cancer progression. Compounds derived from this scaffold have been studied for their effects on apoptosis and cell cycle regulation. Notably, some derivatives have been identified as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), which are crucial in cancer cell survival . Recent investigations into PARP inhibitors have also highlighted the potential of these compounds to enhance the efficacy of chemotherapy in breast cancer treatment .

1.3 Anti-inflammatory Effects

Imidazo[4,5-c]pyridine derivatives have shown promise as anti-inflammatory agents. Specific compounds have been tested for their ability to inhibit inflammatory responses associated with obesity and other metabolic disorders. For example, certain derivatives demonstrated the capability to modulate transcription factors like Nrf2 and NF-κB, which play significant roles in oxidative stress and inflammation . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Agricultural Applications

2.1 Anthelmintic Activity

The compound has been investigated for its anthelmintic properties, particularly against parasitic infections in livestock. Research indicates that certain imidazo[4,5-b]pyridine derivatives exhibit broad-spectrum activity against helminths affecting economically important animals such as cattle and sheep . These findings could lead to the development of new veterinary drugs aimed at controlling parasitic infections with minimal toxicity to host animals.

Material Science Applications

3.1 Synthesis of Metal-Organic Frameworks (MOFs)

The trifluoromethyl group enhances the reactivity of imidazo[4,5-c]pyridine derivatives, making them suitable precursors for the synthesis of metal-organic frameworks (MOFs). These frameworks are valuable in various applications including gas storage, separation processes, and catalysis . The unique electronic properties imparted by the trifluoromethyl group can improve the stability and functionality of MOFs.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsEnhanced activity against bacteria
Anticancer treatmentsInhibitors of IAPs and Mcl-1
Anti-inflammatory drugsModulation of Nrf2 and NF-κB
AgricultureAnthelmintic agentsEffective against helminths in livestock
Material ScienceSynthesis of MOFsImproved stability and functionality

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Imidazo[4,5-b]pyridine Derivatives
  • 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Molecular Formula: C₉H₈F₃N₃ Molecular Weight: 215.18 g/mol Melting Point: Not explicitly reported, but analogs with methyl groups often show higher solubility in organic solvents compared to non-alkylated derivatives .
4-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
  • CAS Number : 877402-76-1
  • Similarity Score : 0.86 (compared to the parent compound)
  • Impact of Chlorine : The electron-withdrawing chloro substituent at the 4-position increases electrophilicity, which may improve binding affinity in kinase inhibitors .
Aryl-Substituted Derivatives
  • Spectroscopic Data:
  • ¹H NMR : δ 8.43 (d, 1H), 8.18 (d, 1H), 7.67 (t, 2H) .
  • Mass Spec : [M+H]⁺ 374 (Calculated: 373.06) .
    • Comparison : The dual aryl substitution in 3f enhances π-π stacking in hydrophobic protein pockets, whereas the parent compound’s single -CF₃ group may limit such interactions .
Dimeric Imidazo[4,5-c]pyridine Derivatives
  • 2-(2,6-Dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine Molecular Weight: 381.23 g/mol . Application: Designed for enhanced kinase inhibition via dual binding sites. The dimeric structure increases molecular rigidity, contrasting with the monomeric parent compound’s flexibility .
General Amination Procedure
  • Parent Compound Derivatization :
    • 4-Chloro-2-aryl-1H-imidazo[4,5-c]pyridine reacts with amines (e.g., 4-methylpiperazine) under microwave heating to yield analogs like 1 ().
    • Conditions : 140°C, n-BuOH, DIPEA .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference
2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine C₇H₄F₃N₃ 187.12 Not reported -CF₃ at C2 Under investigation
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine C₉H₈F₃N₃ 215.18 Not reported -CF₃ at C2, -CH₃ at C5,7 Improved solubility
4-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine C₇H₃ClF₃N₃ 225.57 Not reported -Cl at C4, -CF₃ at C2 Enhanced electrophilicity
3-(4-Chlorophenyl)-2-(3-CF₃-phenyl)-3H-imidazo[4,5-b]pyridine C₁₉H₁₁ClF₃N₃ 373.76 220–223 Dual aryl groups Anticancer (IC₅₀ ~ µM)

Biological Activity

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group which enhances its lipophilicity and may influence its interaction with biological targets. The imidazo[4,5-c]pyridine scaffold is known for its versatility in drug design, particularly in targeting kinases and other enzymes involved in various diseases.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its anticancer properties and its role as a kinase inhibitor.

Anticancer Activity

Research indicates that compounds containing the imidazo[4,5-c]pyridine scaffold can exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit various cancer cell lines with varying degrees of potency.

Table 1: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-72.74Inhibition of estrogen receptor
2HepG24.92PI3K/mTOR pathway inhibition
3A5491.96Induction of apoptosis
4HCT1160.0227Inhibition of HDAC enzymes

The above table summarizes the inhibitory concentrations (IC50) for different derivatives against various cancer cell lines, highlighting the compound's potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects often involves the inhibition of specific kinases. For example, several studies have reported that modifications to the imidazo[4,5-c]pyridine structure can lead to enhanced selectivity and potency against targets such as FLT3 and GSK3β.

Case Study: FLT3 Inhibition
A notable study demonstrated that a derivative of this compound exhibited potent inhibitory activity against FLT3 with an IC50 of 8.43 nM. This highlights the potential for developing targeted therapies for acute myeloid leukemia (AML), where FLT3 mutations are prevalent.

Structure-Activity Relationship (SAR)

The SAR studies on imidazo[4,5-c]pyridine derivatives indicate that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity. The positioning of these substituents affects binding affinity and selectivity towards specific targets.

Table 2: Structure-Activity Relationships

SubstituentPositionEffect on Activity
TrifluoromethylParaIncreased potency against kinases
MethylMetaModerate activity
EthylOrthoReduced selectivity

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine and its derivatives?

  • Methodological Answer : Two primary routes are documented:

  • Thermal Electrocyclic Reactions : Reacting substituted imidazoles (e.g., 4-bromo-5-formylimidazole) with alkenes via Wittig reactions, followed by thermal 6π-aza-electrocyclic ring closure to form the fused imidazo[4,5-c]pyridine core .
  • Condensation with Diaminopyridines : Cyclization of 3,4-diaminopyridines with formic acid or other carbonyl equivalents under reflux conditions yields the imidazo[4,5-c]pyridine scaffold .
    • Key Challenges : Regioselectivity in substituent placement and low yields in certain alkenylation steps require optimization of reaction conditions (e.g., stoichiometry, temperature) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves regiochemistry and confirms substituent orientation, as demonstrated for derivatives like 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine (R factor = 0.046) .
  • NMR and Mass Spectrometry : 1H/13C NMR identifies proton environments (e.g., trifluoromethyl group at δ ~120 ppm for 19F NMR), while HRMS validates molecular formulas .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of imidazo[4,5-c]pyridines be systematically addressed?

  • Methodological Answer :

  • Directed Metalation : Use n-BuLi to deprotonate N-benzylimidazoles at specific positions, followed by electrophilic quenching (e.g., DMF) to install formyl groups regioselectively .
  • DFT-Guided Design : Computational modeling predicts transition states and intermediates to optimize reaction pathways, as applied in aminoimidazodipyridine synthesis .

Q. What strategies enhance the metabolic stability and selectivity of imidazo[4,5-c]pyridine derivatives for therapeutic applications?

  • Methodological Answer :

  • Linker Modification : Introduce flexible alkyl or aryl ether linkers between the core and substituents to reduce CYP450-mediated oxidation, improving metabolic stability (e.g., GLPG3667, a TYK2 inhibitor) .
  • SAR Studies : Systematically vary substituents (e.g., piperazine, fluorophenyl groups) to balance 5-HT6 receptor affinity (Ki = 6 nM) and off-target effects, guided by in vitro ADME assays .

Q. How can contradictory data on biological activity across studies be analyzed and resolved?

  • Methodological Answer :

  • Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell lines, incubation times). For example, 5-HT6 receptor partial inverse agonism (IC50 = 17.6 nM) may vary with GTPγS versus cAMP assays .
  • Structural-Activity Landscapes : Use clustering algorithms to identify outlier compounds with atypical substituent effects, as seen in P2X7 antagonist optimization (ED50 = 0.06 mg/kg in preclinical models) .

Q. What computational tools are effective for predicting photophysical properties (e.g., proton transfer vs. charge transfer) in imidazo[4,5-c]pyridines?

  • Methodological Answer :

  • TD-DFT Calculations : Model excited-state intramolecular proton transfer (ESIPT) in derivatives like 2-(4′-amino-2′-hydroxyphenyl)-1H-imidazo[4,5-c]pyridine, correlating with experimental fluorescence quenching in polar solvents .
  • Solvatochromic Analysis : Measure emission spectra in solvents of varying polarity to distinguish charge-transfer (λem shifts > 50 nm) from proton-transfer mechanisms .

Methodological Challenges and Solutions

Q. How can irreversible enzyme inhibition by imidazo[4,5-c]pyridine derivatives be mechanistically validated?

  • Methodological Answer :

  • NADPH/Time-Dependence Assays : Preincubate derivatives (e.g., BYK191023) with inducible nitric oxide synthase (iNOS) and NADPH to confirm time-dependent inactivation (Ki = 328 nM) .
  • Mass Spectrometry : Detect covalent adduct formation between the inhibitor and active-site cysteine residues .

Q. What synthetic routes enable scalable production of 4-aminated derivatives for drug discovery?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Couple 4-chloro-imidazo[4,5-c]pyridines with amines (e.g., 4-methylpiperazine) using Pd catalysts, achieving >80% yield in n-BuOH/DIPEA at 140°C .
  • Microwave-Assisted Synthesis : Reduce reaction times from 16 h to <4 h while maintaining regiochemical control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.